molecular formula C11H7F3N2O2S B15367513 Phenyl [4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate CAS No. 625119-98-4

Phenyl [4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate

Cat. No.: B15367513
CAS No.: 625119-98-4
M. Wt: 288.25 g/mol
InChI Key: WOIUNWZQHLGDMK-UHFFFAOYSA-N
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Description

Phenyl [4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate is a high-value chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged motifs: the carbamate group and the 4-(trifluoromethyl)-1,3-thiazole ring. The carbamate functional group is a versatile synthon, commonly employed as a key intermediate in constructing molecules with more complex architectures, particularly through its reactivity as an electrophile in amide bond-forming reactions with amines. The 4-(trifluoromethyl)thiazole core is a scaffold of significant interest in anticancer agent development . Thiazole derivatives are recognized for their ability to interact with diverse biological targets and are found in several approved oncology drugs and clinical candidates, such as the tubulin polymerization inhibitor CKD-516 . The presence of the trifluoromethyl group is a common strategy in modern drug design, often enhancing metabolic stability, lipophilicity, and overall bioavailability. As such, this compound serves as a critical precursor for researchers synthesizing novel small molecules for biological evaluation, especially in the pursuit of multi-targeting agents to overcome drug resistance . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

625119-98-4

Molecular Formula

C11H7F3N2O2S

Molecular Weight

288.25 g/mol

IUPAC Name

phenyl N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate

InChI

InChI=1S/C11H7F3N2O2S/c12-11(13,14)8-6-19-9(15-8)16-10(17)18-7-4-2-1-3-5-7/h1-6H,(H,15,16,17)

InChI Key

WOIUNWZQHLGDMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC(=CS2)C(F)(F)F

Origin of Product

United States

Biological Activity

Phenyl [4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate (CAS Number: 625119-98-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7F3N2O2SC_{11}H_7F_3N_2O_2S, with a molecular weight of approximately 288.25 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances its chemical stability and lipophilicity .

PropertyValue
Molecular FormulaC11H7F3N2O2SC_{11}H_7F_3N_2O_2S
Molecular Weight288.25 g/mol
LogP3.79
PSA82.95 Ų

This compound has been identified as an antagonist of toll-like receptors (TLRs) 7 and 8. These receptors play pivotal roles in the immune response, particularly in recognizing pathogens and initiating inflammation. By inhibiting these receptors, the compound may reduce inflammatory responses associated with various autoimmune diseases and cancers .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on TLR-mediated signaling pathways. For example, it has been shown to modulate cytokine production in immune cells, leading to decreased levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Biological Activities

Antimicrobial Activity : The thiazole moiety in this compound is linked to antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against various bacterial and fungal strains due to their ability to disrupt biological membranes .

Anticancer Potential : Research indicates that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The mechanism appears to involve apoptosis induction through the modulation of Bcl-2 family proteins .

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated an IC50 value of less than 10 µM against A-431 cells, suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Immunomodulatory Effects : Another study focused on the immunomodulatory effects of this compound in a mouse model of autoimmune disease. Administration resulted in significantly reduced symptoms and lower levels of inflammatory markers in serum samples compared to control groups .

Future Directions

Further research is warranted to explore the pharmacokinetics and potential off-target interactions of this compound. Understanding these aspects will be crucial for its development as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl [4-(Substituted Phenyl)-1,3-Thiazol-2-yl]Carbamates

Ethyl [4-(substituted phenyl)-1,3-thiazol-2-yl]carbamates (e.g., derivatives with nitro, fluoro, or bromo groups on the phenyl ring) share the thiazole-carbamate backbone but differ in the alkyl group (ethyl vs. phenyl) and substituents on the aryl ring. These modifications significantly alter biological activity:

  • Antimicrobial Activity : Ethyl derivatives exhibit broad-spectrum antimicrobial activity, with nitro-substituted variants (e.g., G1 in ) showing potent antifungal activity against Candida albicans (MIC: 2 µg/mL) compared to phenyl carbamates, which are less studied in this context .
  • Lipophilicity : Calculated log k values (via HPLC) for ethyl carbamates range from 3.2–4.1, suggesting moderate lipophilicity. The trifluoromethyl group in the target compound likely increases log k further, enhancing membrane permeability .
Thiazol-5-ylmethyl Carbamates

Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate () replace the phenyl group with a thiazolylmethyl moiety. For example, such derivatives are investigated as protease inhibitors, with IC₅₀ values in the nanomolar range .

RAD51-IN-3 ()

This Rad51 inhibitor features a cyclohexylcarbamate group linked to a thiazole ring and a trifluoromethylphenyl substituent. Unlike the target compound, its bulky cyclohexyl group reduces solubility (log P: 4.8) but enhances binding to DNA repair proteins (IC₅₀: 0.8 µM). The phenyl carbamate in the target compound may offer better solubility (predicted log P: 3.5) at the expense of target specificity .

Antifungal and Antimicrobial Profiles
  • Phenyl [4-(Trifluoromethyl)-1,3-Thiazol-2-yl]Carbamate: Limited direct data exist, but analogous trifluoromethyl-thiazoles show activity against Aspergillus fumigatus (MIC: 8 µg/mL) .
  • Ethyl Carbamates : Superior antifungal activity (MIC: 2–16 µg/mL) compared to phenyl derivatives, likely due to the electron-withdrawing nitro/fluoro substituents enhancing electrophilic interactions .
  • Thiazolylmethyl Carbamates : Focused on antiviral and protease inhibition (e.g., HIV-1 protease inhibition at 50 nM) rather than antimicrobial effects .
Enzyme Inhibition
  • Acetylcholinesterase (AChE) : Trifluoromethyl-thiazole carbamates demonstrate moderate AChE inhibition (IC₅₀: 15–25 µM), whereas ethyl derivatives with nitro groups show weaker activity (IC₅₀: >50 µM) .
  • Rad51 DNA Repair Protein: RAD51-IN-3’s specificity highlights how carbamate substituents (e.g., cyclohexyl vs. phenyl) can redirect activity toward non-enzymatic targets .

Physicochemical Properties

Compound Molecular Weight log k / log P Solubility (mg/mL) Key Substituents
Phenyl [4-(CF₃)-1,3-thiazol-2-yl]carbamate 302.3 3.5 (predicted) ~0.5 (DMSO) Phenyl, CF₃
Ethyl [4-(NO₂-Ph)-1,3-thiazol-2-yl]carbamate 293.3 4.1 0.3 (DMSO) Ethyl, 4-nitrophenyl
RAD51-IN-3 658.6 4.8 <0.1 (Water) Cyclohexyl, CF₃, benzylcarbamoyl
Thiazol-5-ylmethyl carbamate () ~600 2.9 1.2 (Water) Thiazolylmethyl, hydroperoxy

Q & A

Basic: What synthetic methodologies are recommended for preparing Phenyl [4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate, and how can reaction conditions be optimized?

Answer:
Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., using ethanol/water mixtures) .
  • Carbamate introduction : Reaction of the thiazol-2-amine intermediate with phenyl chloroformate in anhydrous solvents (e.g., THF or DCM) under inert atmospheres. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using catalysts like DMAP .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress via TLC or HPLC .

Basic: How can crystallographic data for this compound be obtained and refined?

Answer:

  • Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). For small-molecule structures, SHELX programs (e.g., SHELXL for refinement) are standard .
  • Refinement : Apply full-matrix least-squares methods in SHELXL, incorporating hydrogen atom positions calculated via riding models. Validate geometry with ORTEP-3 for graphical representation .
  • Validation : Check for errors using CIF validation tools (e.g., PLATON) and deposit data in the Cambridge Structural Database (CSD) .

Advanced: What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

Answer:

  • Antiviral assays : Use plaque reduction assays (e.g., against influenza A/H1N1) with ribavirin as a positive control. Measure IC50 values via cell viability assays (MTT) .
  • Antibacterial testing : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a reference .
  • Target-specific assays : For CXCR2 inhibition (e.g., IL-8 binding), use HEK293 cells transfected with human CXCR2. Measure IC50 via competitive ELISA .

Advanced: How does the trifluoromethyl group influence electronic properties and bioactivity?

Answer:

  • Electronic effects : The -CF3 group is strongly electron-withdrawing, reducing electron density on the thiazole ring. This enhances stability against metabolic oxidation and improves membrane permeability .
  • Bioactivity : In SAR studies, -CF3 substituents increase antiviral potency by 3–5-fold compared to -CH3 analogues. This is attributed to enhanced hydrophobic interactions with target proteins (e.g., viral neuraminidase) .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:

  • NMR spectroscopy : 1H/13C NMR (DMSO-d6 or CDCl3) confirms carbamate linkage (δ ~155 ppm for carbonyl) and thiazole protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) for purity analysis. HRMS (ESI+) confirms molecular ions (e.g., [M+H]+) with <2 ppm error .
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How to design SAR studies for aryl substitutions on the thiazole ring?

Answer:

  • Variation of substituents : Synthesize analogues with electron-withdrawing (-NO2, -Br) or donating (-OCH3) groups at the phenyl ring. Compare activities to identify key pharmacophores .
  • Biological testing : Prioritize substitutions at the 4-position of the phenyl ring, as -CF3 and -CN groups show superior IC50 values in antiviral assays (e.g., 6e: IC50 = 11 μM) .
  • Computational docking : Use AutoDock Vina to model interactions with active sites (e.g., CXCR2 or viral proteases). Focus on π-π stacking and H-bonding with -CF3 groups .

Advanced: What computational methods model target interactions?

Answer:

  • Molecular docking : Prepare ligand structures (SMILES from ) and protein targets (PDB IDs: e.g., 6COX for cyclooxygenase). Use scoring functions (e.g., MM-GBSA) to rank binding affinities .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Analyze RMSD and hydrogen bond occupancy .
  • QSAR modeling : Develop regression models (e.g., PLS) using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC50 for CXCR2 may arise from differences in transfection efficiency .
  • Meta-analysis : Pool data from multiple studies (e.g., antiviral IC50 from ) and apply statistical tests (ANOVA) to identify outliers.
  • Mechanistic studies : Use knock-out models or siRNA to confirm target specificity .

Basic: What formulation strategies enhance stability in preclinical studies?

Answer:

  • Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin complexes. For IV administration, optimize pH (5.5–7.0) to prevent hydrolysis .
  • Lyophilization : Prepare lyophilized powders with mannitol/sucrose (1:1 ratio) for long-term storage (−80°C) .

Advanced: How does the carbamate group affect pharmacokinetics?

Answer:

  • Metabolic stability : The carbamate linkage resists esterase cleavage better than esters, prolonging half-life (t1/2 = 4–6 h in rat plasma) .
  • Prodrug potential : In vivo, the carbamate may hydrolyze to release active amines (e.g., thiazol-2-amine), monitored via LC-MS/MS .

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